3-(3,4-Dihydroxyphenyl)-N-[4-[[3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]amino]butyl]-2-propenamide
Description
This compound, also known as N-p-coumaroyl-N′-caffeoylputrescine (CAS: 1138156-77-0), is a polyamine conjugate featuring two phenolic moieties: a caffeoyl group (3,4-dihydroxyphenyl) and a p-coumaroyl group (4-hydroxyphenyl) linked via a putrescine-derived butylamine backbone. Its molecular formula is C₂₂H₂₄N₂O₅ (MW: 396.44 g/mol), and it is typically isolated as a powdered solid stored at 2–8°C . Structurally, it is characterized by two α,β-unsaturated amide bonds (E-configuration), which contribute to its stability and bioactivity. The compound has been identified in Solanum melongena (eggplant) stems, though its specific biological roles remain under investigation .
Properties
Molecular Formula |
C22H24N2O5 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-[4-[3-(3,4-dihydroxyphenyl)prop-2-enoylamino]butyl]-3-(4-hydroxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C22H24N2O5/c25-18-8-3-16(4-9-18)6-11-21(28)23-13-1-2-14-24-22(29)12-7-17-5-10-19(26)20(27)15-17/h3-12,15,25-27H,1-2,13-14H2,(H,23,28)(H,24,29) |
InChI Key |
NDUQQMKMMARZRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NCCCCNC(=O)C=CC2=CC(=C(C=C2)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dihydroxyphenyl)-N-[4-[[3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]amino]butyl]-2-propenamide typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route involves the reaction of 3,4-dihydroxybenzaldehyde with 4-hydroxybenzaldehyde under specific conditions to form the intermediate compounds. These intermediates are then subjected to further reactions, such as condensation and amination, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dihydroxyphenyl)-N-[4-[[3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]amino]butyl]-2-propenamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
3-(3,4-Dihydroxyphenyl)-N-[4-[[3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]amino]butyl]-2-propenamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antioxidant, antimicrobial, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic effects, including its role in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 3-(3,4-Dihydroxyphenyl)-N-[4-[[3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]amino]butyl]-2-propenamide involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also interact with enzymes and receptors involved in various biological processes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of N-acylated phenolic amines, which are widely studied for their antioxidant, antidiabetic, and regulatory roles in plant secondary metabolism. Below is a detailed comparison with key analogs:
N-Acylated Tyramine and Octopamine Derivatives
- N-trans-p-coumaroyltyramine (, Entry 466) and N-trans-p-feruloyltyramine (, Entry 467): Structure: Tyramine (4-hydroxyphenethylamine) backbone acylated with coumaroyl or feruloyl (3-methoxy-4-hydroxycinnamoyl) groups. Source: Solanum americanum aerial parts. Bioactivity: Demonstrated antidiabetic effects via α-glucosidase inhibition .
Caffeoyl-Polyamine Conjugates (NB13 and NB16)
- NB13 and NB16 (): Structure: Longer polyamine chains (aminopropyl or propylamino groups) with caffeoyl moieties. Source: Synthetic or plant-derived (studied in Arabidopsis). Bioactivity: Downregulated in anthocyanin metabolism studies, suggesting a regulatory role in phenylpropanoid pathways. Key Difference: Additional aminopropyl groups enhance solubility but may reduce membrane permeability compared to the target compound’s shorter butylamide chain .
Caffeoylquinic Acids
- 4-O-Caffeoylquinic Acid (, Entry 94):
- Structure : Caffeoyl group esterified to quinic acid.
- Source : Ubiquitous in plants (e.g., coffee, artichoke).
- Bioactivity : Potent antioxidant via radical scavenging; lacks the amine-linked bioactivity of the target compound.
- Key Difference : Ester bond vs. amide bond, affecting metabolic stability and interaction with cellular receptors .
Caffeoyl-Amino Acid Conjugates
- Angola I (Caffeoyl-N-tyrosine) (): Structure: Caffeoyl group linked to L-tyrosine. Source: Synthetic or plant-derived. Bioactivity: Antioxidant and antimicrobial properties. Key Difference: Amino acid backbone (tyrosine) instead of a polyamine, altering pharmacokinetics and target specificity .
Comparative Data Table
Research Findings and Implications
- Structural-Activity Relationship (SAR): The dual phenolic groups (caffeoyl and p-coumaroyl) in the target compound enhance its redox activity compared to single-phenolic analogs like N-trans-p-coumaroyltyramine. However, its longer alkyl chain may limit bioavailability compared to smaller molecules like caffeoylquinic acids .
- Therapeutic Potential: Analogous compounds (e.g., N-acylated tyramines) show antidiabetic activity, suggesting the target compound could be explored for similar applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
